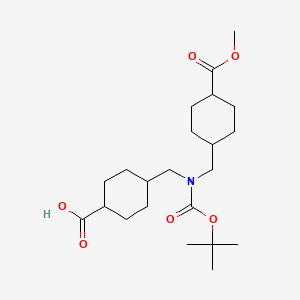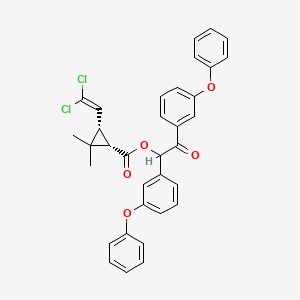![molecular formula C14H27ClN4O2S3 B13853847 (3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotinyl Cystamine Hydrochloride is a compound that combines biotin, a vitamin essential for various metabolic processes, with cystamine, an aminothiol derived from cysteamine. This compound is often used in biochemical research due to its ability to form stable conjugates with proteins and other biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biotinyl Cystamine Hydrochloride can be synthesized through a series of chemical reactions involving the conjugation of biotin with cystamine. The process typically involves the activation of biotin with a coupling agent, followed by its reaction with cystamine under controlled conditions. The final product is then purified and converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of Biotinyl Cystamine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures are implemented to monitor the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Biotinyl Cystamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol groups in cystamine can be oxidized to form disulfides.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Disulfide-linked biotinyl cystamine.
Reduction: Free thiol groups in biotinyl cystamine.
Substitution: Various biotinylated derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Biotinyl Cystamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent for biotinylation of proteins and other molecules.
Biology: Employed in studies involving protein-protein interactions, enzyme activity assays, and cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases due to its antioxidant properties.
Industry: Utilized in the development of diagnostic assays and biosensors.
Wirkmechanismus
Biotinyl Cystamine Hydrochloride exerts its effects through several mechanisms:
Biotinylation: The biotin moiety allows for the stable attachment of the compound to proteins and other biomolecules, facilitating their detection and analysis.
Antioxidant Activity: The cystamine component can scavenge free radicals and reduce oxidative stress, which is beneficial in various biological contexts.
Molecular Targets and Pathways: The compound interacts with enzymes and proteins involved in redox regulation and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Biotinyl Cystamine Hydrochloride can be compared with other biotinylated compounds and aminothiols:
Biotinylated Compounds: Similar to biotinylated lysine and biotinylated glutathione, but with unique properties due to the presence of cystamine.
Aminothiols: Compared to cysteamine and cystamine, Biotinyl Cystamine Hydrochloride offers additional functionality through biotinylation.
List of Similar Compounds
- Biotinylated Lysine
- Biotinylated Glutathione
- Cysteamine
- Cystamine
Eigenschaften
Molekularformel |
C14H27ClN4O2S3 |
|---|---|
Molekulargewicht |
415.0 g/mol |
IUPAC-Name |
N-[2-(2-aminoethyldisulfanyl)ethyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide;hydrochloride |
InChI |
InChI=1S/C14H26N4O2S3.ClH/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13;/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20);1H/t10?,11-,13?;/m0./s1 |
InChI-Schlüssel |
NNRQHZVVIQCEQD-KOJHKTKQSA-N |
Isomerische SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.Cl |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


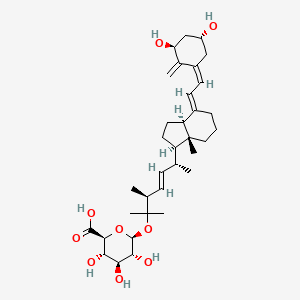


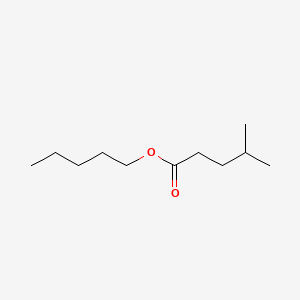

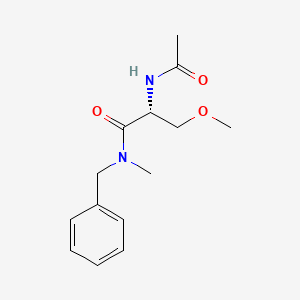

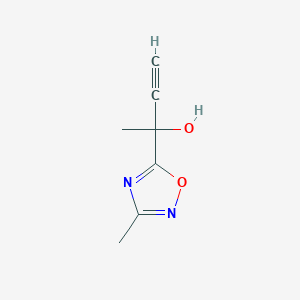
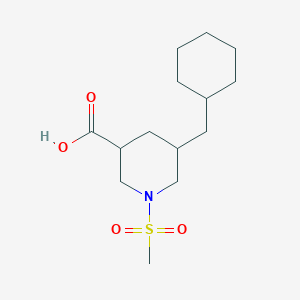
![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)

![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
